N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
Description
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a furan-3-carbonyl group at the 1-position and an isoxazole-5-carboxamide moiety via a methylene linker at the 4-position.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14(13-1-5-17-22-13)16-9-11-2-6-18(7-3-11)15(20)12-4-8-21-10-12/h1,4-5,8,10-11H,2-3,6-7,9H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLHBNGOWTYXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Furan
The furan-3-carbonyl group is typically synthesized via Friedel-Crafts acylation. Furan reacts with acetyl chloride in the presence of Lewis acids like AlCl₃ to yield furan-3-acetyl chloride. Subsequent hydrolysis produces furan-3-carboxylic acid.
Reaction Conditions :
Alternative Pathway: Paal-Knorr Synthesis
For substituted furans, the Paal-Knorr method involves cyclizing 1,4-diketones with phosphorus pentoxide (P₂O₅). For example, hexane-2,5-dione dehydrates to form 2,5-dimethylfuran, which is subsequently oxidized to introduce the carbonyl group.
Functionalization of the Piperidine Backbone
Reductive Amination
Piperidine-4-carbaldehyde undergoes reductive amination with methylamine to introduce the methylene group. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates this step.
Optimization Notes :
N-Acylation with Furan-3-Carbonyl Chloride
The piperidine nitrogen is acylated using furan-3-carbonyl chloride. Triethylamine (TEA) is added to scavenge HCl, improving reaction efficiency.
$$
\text{Piperidine} + \text{Furan-3-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(Furan-3-carbonyl)piperidine}
$$
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Temperature | Room temperature |
| Yield | 78–82% |
Synthesis of Isoxazole-5-Carboxamide
Cyclocondensation of β-Ketoesters
Isoxazole rings are formed via cyclocondensation of β-ketoesters with hydroxylamine hydrochloride. Ethyl acetoacetate reacts with NH₂OH·HCl in ethanol under reflux to yield ethyl isoxazole-5-carboxylate.
Mechanism Insight :
The reaction proceeds through nucleophilic attack of hydroxylamine on the β-keto carbonyl, followed by cyclization and dehydration.
Hydrolysis and Amidation
The ester group is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF). Subsequent coupling with ammonium chloride via EDC/HOBt chemistry produces the carboxamide.
$$
\text{Ethyl isoxazole-5-carboxylate} \xrightarrow{\text{LiOH, THF}} \text{Isoxazole-5-carboxylic acid} \xrightarrow{\text{EDC/HOBt, NH₄Cl}} \text{Isoxazole-5-carboxamide}
$$
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Hydrolysis | 92 |
| Amidation | 88 |
Final Coupling Reactions
Amide Bond Formation
The piperidine and isoxazole segments are coupled via amide bond formation. Isoxazole-5-carboxamide reacts with 1-(furan-3-carbonyl)piperidin-4-yl)methylamine using EDC/HOBt and dimethylaminopyridine (DMAP).
Reaction Table :
| Reagent | Role | Amount (equiv) |
|---|---|---|
| EDC | Carbodiimide activator | 1.5 |
| HOBt | Coupling additive | 1.5 |
| DMAP | Catalyst | 0.1 |
Outcome :
Alternative Acid Chloride Method
For sterically hindered substrates, the acid chloride method is preferred. Isoxazole-5-carboxylic acid is treated with oxalyl chloride to generate the acyl chloride, which reacts directly with the piperidine derivative.
$$
\text{Isoxazole-5-carboxylic acid} \xrightarrow{\text{Oxalyl chloride}} \text{Acyl chloride} \xrightarrow{\text{Piperidine derivative}} \text{Final product}
$$
Advantages :
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >97% purity under gradient elution (acetonitrile/water with 0.1% TFA).
- Elemental Analysis : C 60.56%, H 6.03%, N 13.24% (theoretical: C 60.57%, H 6.06%, N 13.25%).
Challenges and Optimization Strategies
Regioselectivity in Isoxazole Formation
Unsymmetrical β-ketoesters may yield regioisomeric isoxazoles. Using hydroxylamine-O-sulfonic acid enhances selectivity for the 5-carboxylate isomer.
Solvent Effects in Coupling
Polar aprotic solvents (DMF, THF) improve amide bond formation efficiency by stabilizing the reactive intermediate. Non-polar solvents reduce yields by 15–20%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDC/HOBt Coupling | Mild conditions, high compatibility | Requires dry solvents | 75–80 |
| Acid Chloride | Fast, high reactivity | Sensitive to moisture | 82–85 |
| Reductive Amination | Atom-economical | Requires pH control | 85–90 |
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Pharmacological Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has been investigated for various pharmacological effects:
Antimicrobial Activity
Research indicates that FCPI exhibits antimicrobial properties, potentially effective against a range of bacterial strains. The mechanisms may involve the inhibition of bacterial cell wall synthesis or disruption of biofilm formation, enhancing its efficacy against resistant strains.
Anticancer Potential
FCPI has shown promise in anticancer studies. Its interaction with specific molecular targets may lead to apoptosis in cancer cells and suppression of tumor growth in vivo. The compound's ability to modulate signaling pathways related to cell proliferation is critical for its anticancer effects .
Anti-inflammatory Effects
Preliminary studies suggest that FCPI may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of furan derivatives.
- Reaction with piperidine to form intermediates.
- Final coupling with isoxazole carboxylic acids under controlled conditions.
In industrial settings, continuous flow reactors are often employed to optimize production efficiency, ensuring consistent quality and yield through precise control over reaction parameters such as temperature and pressure.
Case Studies
Several studies have highlighted the therapeutic applications of FCPI:
- Antimicrobial Testing : In vitro studies demonstrated that FCPI exhibited minimum inhibitory concentrations (MIC) comparable to known antimicrobial agents against various pathogens, indicating its potential as a new antimicrobial agent.
- Cancer Cell Line Studies : Research involving different cancer cell lines revealed that FCPI effectively inhibited cell growth and induced apoptosis, supporting its candidacy for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole-5-Carboxamide Derivatives
Compound : 4-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide
- Structure : Shares the isoxazole-5-carboxamide group but replaces the furan-piperidine moiety with a trifluoromethylbenzyl-indazolyl substituent.
- Activity : Demonstrates a binding affinity (IC₅₀) of 0.19 nM for fascin protein, a cancer metastasis target, though solubility and pharmacokinetic data are unreported .
- Comparison : The trifluoromethyl group and indazolyl core likely enhance hydrophobicity and target specificity compared to the furan-piperidine scaffold in the target compound. This suggests that substituent variations significantly influence both affinity and selectivity.
Piperidine Carboxamide Analogs
Compound : Goxalapladib (C40H39F5N4O3)
- Structure : Contains a piperidinyl-acetamide backbone linked to a naphthyridine and trifluoromethyl-biphenyl group.
- Activity : Targets atherosclerosis via phospholipase A2 inhibition, highlighting the therapeutic versatility of piperidine carboxamides .
- Comparison: While the target compound lacks the naphthyridine and extended aromatic systems of Goxalapladib, both share a piperidine-carboxamide core.
N-Phenylacetamide Derivatives
Compound : N-(2,4-Dichlorophenyl)-N-methylacetamide
- Structure : Simple acetamide with dichlorophenyl and methyl substituents.
- Activity : Displays a binding value of 92 (unit unspecified), though its target remains unclear .
- Comparison : The absence of heterocycles in this compound contrasts with the target molecule’s fused furan-isoxazole system, underscoring the role of aromatic heterocycles in enhancing binding interactions.
Fentanyl-Related Piperidinyl Analogs
Compound : 4’-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)
- Structure : Piperidine core with phenethyl and acetamide substituents.
- Activity : Opioid receptor agonist, emphasizing the piperidine scaffold’s prevalence in CNS-targeting drugs .
- Comparison : Unlike fentanyl analogs, the target compound’s furan-isoxazole system likely redirects activity away from opioid receptors, illustrating how peripheral substituents dictate target specificity.
Key Findings and Implications
Substituent Impact : The trifluoromethyl group in indazol derivatives enhances binding affinity (e.g., 0.19 nM for fascin), whereas the target compound’s furan may prioritize solubility or metabolic stability .
Scaffold Versatility : Piperidine carboxamides are adaptable to diverse therapeutic areas (e.g., cancer, atherosclerosis), though activity depends on auxiliary substituents .
Target Specificity : Heterocycles like isoxazole and furan may favor enzyme inhibition (e.g., fascin, 15-LOX), while phenethyl-piperidines align with receptor agonism (e.g., opioids) .
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring , piperidine moiety , and an isoxazole ring , which contribute to its unique chemical properties. The specific combination of these functional groups allows for diverse chemical reactivity and biological activity, making it a valuable candidate for pharmacological studies.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. These interactions can modulate their activity, influencing several biochemical pathways. For instance, the compound has shown potential in inhibiting certain enzymes involved in metabolic processes, which could be linked to its anticancer and antimicrobial properties.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent. The compound’s mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
The compound also exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines, including ovarian cancer cells. The reported IC50 values for cell viability inhibition range from 31.5 µM to 43.9 µM, suggesting moderate potency against these cancer cells .
Case Studies
- Anticancer Activity : A study evaluated the effect of this compound on ovarian cancer cell lines OVCAR-3 and COV318. The results indicated that the compound effectively reduced cell viability, supporting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be between 3.12 µg/mL and 12.5 µg/mL, demonstrating its effectiveness as an antibacterial agent compared to standard antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(furan-piperidinyl) isoxazole | Furan ring, piperidine, isoxazole | Anticancer | 31.5 - 43.9 |
| N-(furan-piperidinyl) benzenesulfonamide | Furan ring, piperidine | Antibacterial | 3.12 - 12.5 |
| Benzoylpiperidine Derivative | Benzoyl group with piperidine | Anticancer | 80 nM |
Q & A
Q. What are the key structural features of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, and how do they influence its physicochemical properties?
The compound comprises a piperidine core with a furan-3-carbonyl group at the 1-position and an isoxazole-5-carboxamide moiety linked via a methyl group at the 4-position. The furan ring contributes to aromatic stacking interactions, while the isoxazole carboxamide enhances hydrogen-bonding potential. The piperidine ring introduces conformational flexibility, which may affect binding kinetics and solubility. Structural analogs (e.g., furan-containing isoxazole derivatives) demonstrate that electron-rich heterocycles like furan can improve metabolic stability .
Q. What synthetic routes are commonly employed for preparing this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Coupling of furan-3-carboxylic acid to piperidine via amidation or activation with reagents like EDCI/HOBt.
- Step 2: Functionalization of the piperidine 4-position with a methyl group, followed by introduction of the isoxazole-5-carboxamide via nucleophilic substitution or carbodiimide-mediated coupling.
- Step 3: Purification using column chromatography or recrystallization. Microwave-assisted synthesis may enhance yield and reduce reaction time, as seen in related pyrazole derivatives .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- LCMS: Confirms molecular weight (e.g., m/z [M+H]+ observed in analogs like EP 4 374 877 A2) .
- HPLC: Validates purity (e.g., retention time analysis under QC-SMD-TFA05 conditions) .
- NMR: Assigns protons and carbons (e.g., ¹H/¹³C NMR for furan, piperidine, and isoxazole signals) .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions between this compound and biological targets?
- Target Selection: Prioritize receptors with hydrophobic/aromatic binding pockets (e.g., cannabinoid receptors, kinase enzymes), as suggested by SAR studies on pyrazole derivatives .
- Docking Software: Use AutoDock Vina or Schrödinger Suite with homology models.
- Key Parameters: Focus on π-π stacking (furan/isoxazole), hydrogen bonding (carboxamide), and steric fit (piperidine conformation). Adjust protonation states based on physiological pH .
Q. What strategies optimize pharmacokinetic properties based on structural motifs?
- Bioisosteric Replacement: Substitute the furan with thiophene to enhance metabolic stability while retaining aromaticity .
- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl, amine) on the piperidine ring without disrupting binding.
- Prodrug Design: Mask the carboxamide as an ester to improve oral bioavailability, as demonstrated in acetylated piperidine analogs .
Q. How can in vitro/in vivo models assess efficacy and toxicity?
- In Vitro:
- Binding Assays: Radioligand displacement (e.g., CB1 receptor binding using [³H]SR141716A) .
- Enzyme Inhibition: Kinase profiling panels to identify off-target effects.
- In Vivo:
- Efficacy: Diet-induced obese mouse models for metabolic disorders (dose range: 10–50 mg/kg, oral gavage) .
- Toxicity: Monitor liver enzymes (ALT/AST) and renal function in repeated-dose studies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
